![molecular formula C20H20N2O2S B2662700 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797726-82-9](/img/structure/B2662700.png)
3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Description
3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied for its ability to target specific biological pathways.
Scientific Research Applications
Anticancer Activity
- A study reported the synthesis and in-vitro anticancer activity of novel heterocyclic compounds, including 3-cyano derivatives, showing remarkable activity against various human cancer cell lines (Waghmare et al., 2013).
Colorimetric Sensing
- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally similar, have been synthesized for colorimetric sensing of fluoride anions. One compound exhibited a drastic color transition, useful for naked-eye detection in solution (Younes et al., 2020).
Heterocyclic Synthesis
- Research into thiophenylhydrazonoacetates in heterocyclic synthesis has demonstrated the generation of various derivatives, highlighting the versatility of cyano compounds in synthesizing heterocyclic structures (Mohareb et al., 2004).
Molecular Rearrangements
- Studies on molecular rearrangements have used cyano derivatives to generate diverse and structurally unique compounds, demonstrating the compound's role in complex chemical transformations (Yokoyama et al., 1985).
Domino Synthesis
- Research on a domino one-pot synthesis approach used compounds like 3-cyano derivatives to synthesize a library of novel pyrans, showcasing the efficiency of such compounds in streamlined chemical processes (Sivakumar et al., 2013).
Antimicrobial Activities
- New thiazole and pyrazole derivatives based on benzothiophene moieties, including cyanoacetamido derivatives, have shown promising antimicrobial activities, expanding the potential biomedical applications of such compounds (Gouda et al., 2010).
properties
IUPAC Name |
3-cyano-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)25-18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHFFXVKMNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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